2-(2-Bromoethyl)-1,3-dichlorobenzene
Overview
Description
2-(2-Bromoethyl)-1,3-dichlorobenzene is an organic compound that belongs to the class of haloalkanes It consists of a benzene ring substituted with two chlorine atoms and a bromoethyl group
Mechanism of Action
Target of Action
Bromoethyl compounds have been known to target proteins like bcl-2, an antiapoptotic factor that regulates the intrinsic pathway of apoptosis . This protein is frequently implicated in hematopoietic cancers, making it an attractive target for therapeutic development .
Mode of Action
For instance, bromoethyl groups can form covalent bonds with amino acid residues in proteins, altering their structure and function .
Biochemical Pathways
Bromoethyl compounds have been used in the synthesis of crown ethers , which are known to interfere with the transport of ions across cell membranes, affecting various biochemical pathways.
Pharmacokinetics
Their metabolism and excretion would likely involve hepatic enzymes and renal elimination, respectively .
Result of Action
Bromoethyl compounds can cause changes in protein function, potentially leading to cell death if the targeted protein is essential for cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)-1,3-dichlorobenzene. For instance, pH and temperature can affect the compound’s stability and reactivity. Additionally, the presence of other substances can influence its action, either by competing for the same target or by modifying the target, thereby altering the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene followed by an alkylation reaction. One common method includes the reaction of 1,3-dichlorobenzene with ethylene dibromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to minimize by-products and ensure the desired product’s purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromo group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride is often employed for reduction reactions.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in ethyl-substituted benzene compounds.
Scientific Research Applications
2-(2-Bromoethyl)-1,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of antimicrobial agents and other bioactive molecules.
Material Science: It is utilized in the development of polymers and other advanced materials.
Chemical Research: The compound is studied for its reactivity and potential as an intermediate in various chemical reactions.
Comparison with Similar Compounds
2-(2-Bromoethyl)benzene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
1,3-Dichlorobenzene: Does not have the bromoethyl group, limiting its use in alkylation reactions.
2-Bromoethylbenzene: Similar structure but without the dichloro substitution, affecting its chemical properties and reactivity.
Uniqueness: 2-(2-Bromoethyl)-1,3-dichlorobenzene is unique due to the presence of both bromoethyl and dichloro substituents, which enhance its reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
2-(2-bromoethyl)-1,3-dichlorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPYIRPUBVKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCBr)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289051 | |
Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40173-94-2 | |
Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40173-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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